molecular formula C11H20N2 B15466706 2,5-di(butan-2-yl)-1H-imidazole CAS No. 55705-22-1

2,5-di(butan-2-yl)-1H-imidazole

Cat. No.: B15466706
CAS No.: 55705-22-1
M. Wt: 180.29 g/mol
InChI Key: DWSYJUFPJSRPIP-UHFFFAOYSA-N
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Description

2,5-di(butan-2-yl)-1H-imidazole is a high-purity organic compound belonging to the imidazole class, a heterocyclic structure of significant importance in medicinal and pharmaceutical chemistry . Heterocycles like imidazole are fundamental building blocks in over 90% of new drugs, making this compound a valuable scaffold for developing novel bioactive molecules . Its structure, featuring nitrogen atoms at the 1 and 3 positions of the five-membered ring and branched butyl groups at the 2 and 5 positions, offers unique steric and electronic properties for structure-activity relationship (SAR) studies. This compound is intended for research applications only. Potential areas of investigation include serving as a key intermediate in the synthesis of more complex pharmaceutical agents, such as antiviral or cardiovascular drugs, given that similar imidazole-based structures are known to act as enzyme inhibitors . Researchers can utilize it to explore its mechanism of action in various biochemical assays or as a precursor in catalytic synthesis methods for creating libraries of diverse heterocyclic compounds . Strictly for research use, this product is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

55705-22-1

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

2,5-di(butan-2-yl)-1H-imidazole

InChI

InChI=1S/C11H20N2/c1-5-8(3)10-7-12-11(13-10)9(4)6-2/h7-9H,5-6H2,1-4H3,(H,12,13)

InChI Key

DWSYJUFPJSRPIP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CN=C(N1)C(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects :

  • 2,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1): This compound () incorporates phenyl-substituted imidazole moieties linked to a triazole core. The aromatic phenyl groups enhance π-π stacking interactions, making it suitable for applications in coordination polymers or optoelectronics. In contrast, the aliphatic butan-2-yl groups in 2,5-di(butan-2-yl)-1H-imidazole increase lipophilicity, favoring solubility in non-polar solvents .

Electronic Properties :

  • (2,5)-1H-Imidazole Derivatives : highlights that (2,5)-substituted imidazoles exhibit reduced metabolic stability compared to para-substituted phenyl rings or other heterocycles like oxadiazoles. However, bulky alkyl groups like butan-2-yl may shield the imidazole ring from oxidative enzymes, mitigating this drawback .
Physicochemical Properties
Compound Substituents Solubility Trends Key Applications References
This compound Aliphatic (butan-2-yl) High lipophilicity Drug delivery, hydrophobic coatings Inferred
2,5-Diiodo-1H-imidazole Halogen (iodine) Polar solvents Halogenation reactions, radiopharmaceuticals
2-Benzyl-4,5-dihydro-1H-imidazole Benzyl (non-aromatic) Moderate polarity Catalysis, ionic liquids
Imidazo[4,5-b]pyridines Fused pyridine ring Enhanced aromaticity Anticancer, antiviral agents

Q & A

Q. What are the recommended synthetic routes for 2,5-di(butan-2-yl)-1H-imidazole, and how can enantiomeric purity be controlled?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 1,2-dicarbonyl precursors with ammonium acetate and substituted alcohols. For stereochemical control, use enantiopure (2R)- or (2S)-butan-2-ol, as demonstrated in analogous imidazole ester syntheses . Key steps include:
  • Reagent preparation : Generate acid chlorides (e.g., (Z)-dodec-5-enoyl chloride) using thionyl chloride.
  • Coupling : React with enantiopure butan-2-ol in anhydrous benzene under reflux (1 hour), followed by purification via acid/base washes to remove unreacted reagents .
  • Purity assessment : Use HPLC with a C18 column and UV detection (λ = 210–220 nm) to verify enantiomeric ratios (e.g., 85% purity for (2S)-enantiomers) .

Table 1 : Synthesis Parameters for Butan-2-yl Imidazole Derivatives

StepConditionsYield/PurityReference
Acid chloride prepThionyl chloride, 60°C, 2 hr>90% conversion
EsterificationBenzene, reflux, 1 hr75–85% HPLC purity
Purification5% HCl/10% NaOH washesRemoves pyridine

Q. How can the structure of this compound be rigorously characterized?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Assign proton environments using 1^1H and 13^{13}C NMR. For example, butan-2-yl methyl groups appear as doublets (δ 0.8–1.2 ppm), while imidazole protons resonate at δ 7.0–7.5 ppm .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry. High-resolution data (e.g., <1 Å) ensures accurate bond-length and angle measurements .
  • Mass spectrometry : Confirm molecular weight via HRMS (e.g., ESI+ mode, [M+H+^+] expected at m/z 223.2).

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Design dose-response assays inspired by pheromone studies:
  • Field testing : Use rubber dispensers loaded with 50 µl of the compound in Delta traps to assess insect attraction (e.g., Zygaenidae species) .
  • Controls : Include racemic mixtures (e.g., EFETOV-2) and solvent-free blanks to isolate enantiomer-specific effects .
  • Data collection : Monitor trap catches over 7–14 days; analyze using ANOVA to compare enantiomer efficacy .

Advanced Research Questions

Q. How can experimental design address contradictions in bioactivity data between enantiomers?

  • Methodological Answer : Example contradiction: (2S)-enantiomers may attract specific insects (e.g., Adscita geryon), while (2R)-forms show no activity . To resolve:
  • Hypothesis testing : Use molecular docking to compare enantiomer interactions with pheromone-binding proteins (e.g., AutoDock Vina).
  • Chiral chromatography : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) to rule out contamination .
  • Field replication : Repeat trials across multiple seasons to account for environmental variability .

Q. What computational strategies predict the compound’s reactivity in metal coordination or catalysis?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to:
  • Optimize geometry : Confirm imidazole nitrogen lone-pair orientation for metal binding .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., N3 position for coordination) .
  • Reactivity scoring : Compare frontier orbitals (HOMO/LUMO) with known catalysts (e.g., imidazole-based Ir3+^{3+} complexes) .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Methodological Answer :
  • LC-MS/MS : Use a Q-TOF mass spectrometer to detect trace byproducts (e.g., oxidation at imidazole C4) .
  • Stability testing : Store samples under inert gas (N2_2) at -20°C to prevent hydrolysis; monitor via TLC (Rf_f shifts indicate degradation) .
  • Process optimization : Replace benzene with toluene (less toxic) and reduce reflux time to minimize side reactions .

Contradiction Analysis and Resolution

Q. Why might this compound show species-specific bioactivity despite structural similarity to active pheromones?

  • Methodological Answer : Structural nuances matter:
  • Chain length : Analogous hexadec-9-enoate esters failed to attract insects, suggesting alkyl chain length is critical .
  • Stereoelectronic effects : Methyl branching in butan-2-yl groups may hinder receptor binding vs. linear analogs .
  • Validation : Synthesize analogs with varying chain lengths (C12 vs. C16) and test in electrophysiological assays (e.g., single-sensillum recordings) .

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